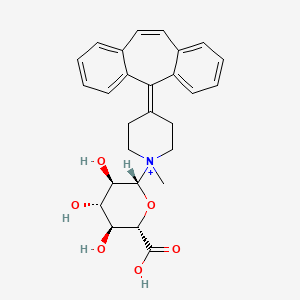

Cyproheptadine glucuronide

Description

Structure

3D Structure

Properties

CAS No. |

66167-97-3 |

|---|---|

Molecular Formula |

C27H30NO6+ |

Molecular Weight |

464.5 g/mol |

IUPAC Name |

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-methyl-4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-ium-1-yl]oxane-2-carboxylic acid |

InChI |

InChI=1S/C27H29NO6/c1-28(26-24(31)22(29)23(30)25(34-26)27(32)33)14-12-18(13-15-28)21-19-8-4-2-6-16(19)10-11-17-7-3-5-9-20(17)21/h2-11,22-26,29-31H,12-15H2,1H3/p+1/t22-,23-,24+,25-,26+/m0/s1 |

InChI Key |

CQLKKFODLDAYGC-HEXNFIEUSA-O |

SMILES |

C[N+]1(CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1)C5C(C(C(C(O5)C(=O)O)O)O)O |

Isomeric SMILES |

C[N+]1(CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1)[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |

Canonical SMILES |

C[N+]1(CCC(=C2C3=CC=CC=C3C=CC4=CC=CC=C42)CC1)C5C(C(C(C(O5)C(=O)O)O)O)O |

Synonyms |

cyproheptadine glucuronide |

Origin of Product |

United States |

Biotransformation Pathways and Enzymology of Cyproheptadine Glucuronide

N-Glucuronidation as the Primary Conjugation Pathway

The main route for the metabolism of cyproheptadine (B85728) in the human body is through N-glucuronidation. nih.govuomus.edu.iq This phase II metabolic reaction involves the attachment of glucuronic acid to a nitrogen atom on the cyproheptadine molecule, a process that significantly increases its water solubility and facilitates its excretion from the body.

Formation of Quaternary Ammonium (B1175870) Glucuronide Conjugates

The biotransformation of cyproheptadine, a tertiary amine, leads to the formation of a specific type of metabolite known as a quaternary ammonium glucuronide conjugate. drugbank.commedcentral.comnih.gov This occurs when the glucuronic acid moiety attaches to the tertiary amine group within the piperidine (B6355638) ring of cyproheptadine. uomus.edu.iqnih.gov This process results in a positively charged quaternary ammonium ion linked to the negatively charged glucuronic acid.

Other metabolic pathways for cyproheptadine do exist, including aromatic ring hydroxylation, N-demethylation, and heterocyclic ring oxidation, but the formation of the quaternary ammonium glucuronide is the most prominent. medcentral.comnih.govdrugbank.com

UDP-Glucuronosyltransferase (UGT) Isoforms Involved in Cyproheptadine Glucuronidation

The enzymatic process of glucuronidation is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.govoup.com Several specific UGT isoforms have been identified as being responsible for the N-glucuronidation of cyproheptadine.

UGT1A4 Catalytic Activity

The UGT1A4 isoform plays a significant role in the glucuronidation of cyproheptadine. nih.govoup.com This enzyme is primarily expressed in the liver and is known to catalyze the N-glucuronidation of various compounds containing tertiary amine structures, such as tricyclic antidepressants and antipsychotics. nih.govoup.com Research has demonstrated that expressed human UGT1A4 exhibits catalytic activity towards cyproheptadine, leading to the formation of its quaternary ammonium linked glucuronide. nih.gov UGT1A4 is recognized as one of the main enzymes responsible for the conjugation of glucuronic acid to amino groups. nih.gov

UGT2B10 Catalytic Activity and Polymorphism Considerations

Alongside UGT1A4, UGT2B10 is a key human UGT isoform involved in the N-glucuronidation of drugs. nih.govresearchgate.net Studies have identified cyproheptadine as a selective substrate for UGT2B10. nih.gov In fact, for many substrates, UGT2B10 exhibits a higher affinity than UGT1A4, suggesting it may be the more critical enzyme for the metabolism of these compounds at therapeutic concentrations. nih.govresearchgate.net

A significant aspect of UGT2B10 is its known genetic polymorphisms, which can lead to considerable variations in metabolic activity among individuals. nih.gov For instance, a null activity splice site mutation, which is more common in African populations, can result in substantial differences in the exposure to drugs that are substrates of UGT2B10. nih.gov This highlights the potential for interindividual variability in the clearance of cyproheptadine due to genetic differences in UGT2B10 activity.

Contributions of Other UGT Isoforms

While UGT1A4 and UGT2B10 are the primary enzymes implicated in cyproheptadine glucuronidation, other isoforms may also contribute. For instance, UGT1A3 has been noted for its role in the metabolism of various clinical drugs, including cyproheptadine. rsc.org The UGT1A family, in general, is crucial for the glucuronidation of numerous medications. oup.com However, the predominant roles in the specific N-glucuronidation of cyproheptadine are attributed to UGT1A4 and UGT2B10.

Enzyme Kinetics and Mechanistic Studies of Cyproheptadine Glucuronidation

The study of enzyme kinetics provides valuable insights into the efficiency and mechanism of metabolic reactions. While detailed kinetic parameters for cyproheptadine glucuronidation are not extensively reported in the public domain, the available research allows for a general understanding of the process.

The N-glucuronidation of cyproheptadine by UGT enzymes follows the general mechanism of glucuronidation. This involves the transfer of glucuronic acid from the activated coenzyme, uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA), to the cyproheptadine molecule. uomus.edu.iq

Polymorphisms in UGT enzymes can significantly impact their catalytic efficiency. For example, the UGT1A4*3 variant has been shown to have a higher efficiency in glucuronidating cyproheptadine compared to the wild-type enzyme. nih.gov

The table below summarizes the key UGT isoforms involved in cyproheptadine glucuronidation and their characteristics.

| Enzyme Isoform | Role in Cyproheptadine Glucuronidation | Key Characteristics |

| UGT1A4 | Major contributor to N-glucuronidation. nih.govoup.com | Primarily expressed in the liver; catalyzes N-glucuronidation of tertiary amines. nih.govoup.com The UGT1A4*3 polymorphism shows increased catalytic activity. nih.gov |

| UGT2B10 | A key enzyme, often with higher affinity than UGT1A4. nih.govresearchgate.net | Exhibits high affinity for many tertiary amine substrates. nih.govresearchgate.net Subject to significant genetic polymorphisms affecting drug clearance. nih.gov |

| UGT1A3 | Potential contributor. rsc.org | Also involved in the metabolism of various drugs. rsc.org |

Interplay with Other Cyproheptadine Metabolic Pathways Leading to Glucuronide Formation

The biotransformation of cyproheptadine into its primary urinary metabolite, a quaternary ammonium glucuronide conjugate, is a classic example of Phase I and Phase II metabolism interplay. nih.govresearchgate.netnih.govcolab.ws Phase I reactions, primarily oxidations, serve to introduce or unmask functional groups on the cyproheptadine molecule. These initial modifications create the necessary chemical handles for the subsequent Phase II conjugation reaction, where glucuronic acid is attached. nih.govresearchgate.net The principal Phase I pathways that precede glucuronidation are aromatic ring hydroxylation, N-demethylation, and heterocyclic ring oxidation. nih.govresearchgate.net While the involvement of the cytochrome P450 (CYP) enzyme system in these initial oxidative steps is known, with CYP3A4 being a key isozyme, the specific enzymes for each pathway are a subject of ongoing research. wikipedia.org

Aromatic Ring Hydroxylation

Aromatic ring hydroxylation is a significant Phase I metabolic pathway for cyproheptadine. researchgate.netnih.gov This process, catalyzed by cytochrome P450 monooxygenases, introduces a hydroxyl (-OH) group onto one of the aromatic rings of the dibenzocycloheptene structure. nih.govwikipedia.org Studies using the fungal model Cunninghamella elegans, which often mimics mammalian drug metabolism, have shown that cyproheptadine can be hydroxylated at various positions on the aromatic ring, producing metabolites such as 2-hydroxycyproheptadine and 3-hydroxycyproheptadine. nih.govtandfonline.com

The introduction of a phenolic hydroxyl group significantly increases the polarity of the molecule. More importantly, this newly formed hydroxyl group provides a reactive site for Phase II conjugation. Specifically, the hydroxylated metabolite can then undergo O-glucuronidation, where the enzyme UDP-glucuronosyltransferase (UGT) facilitates the transfer of a glucuronic acid moiety to the hydroxyl group. This results in the formation of a more water-soluble glucuronide conjugate, which can be readily excreted.

N-Demethylation

N-demethylation is another crucial Phase I metabolic pathway for cyproheptadine, involving the removal of the methyl group from the nitrogen atom of the piperidine ring. nih.govresearchgate.net This reaction is also mediated by the cytochrome P450 enzyme system. The product of this reaction is N-desmethylcyproheptadine. nih.gov

Heterocyclic Ring Oxidation

Oxidation can also occur on the heterocyclic piperidine ring of the cyproheptadine molecule. nih.govresearchgate.net This can involve the formation of various oxidized products, including lactams, which are cyclic amides. The formation of a lactam metabolite from a nitrogen-containing heterocyclic ring is a known metabolic pathway for several drugs. nih.gov This process can be initiated by the formation of an iminium ion intermediate, which is then further oxidized. nih.gov The enzymes involved in this process can include both cytochrome P450 isozymes and aldehyde oxidases. nih.gov

The culmination of these Phase I pathways is the generation of various metabolites with functional groups that are amenable to glucuronidation. The primary pathway for cyproheptadine, however, leads to a specific type of glucuronide. The parent cyproheptadine molecule, being a tertiary amine, can directly undergo N-glucuronidation to form a quaternary ammonium-linked glucuronide. nih.govsemanticscholar.org This reaction is catalyzed predominantly by the enzyme UDP-glucuronosyltransferase 1A4 (UGT1A4). semanticscholar.org UGT1A3 has also been shown to catalyze this reaction, albeit with lower efficiency. nih.gov This direct conjugation of the tertiary amine is a unique and significant metabolic route for cyproheptadine in humans. semanticscholar.org

The following table summarizes the key metabolic pathways and the resulting metabolites of cyproheptadine that contribute to the formation of glucuronide conjugates.

| Metabolic Pathway | Enzymes Involved (Putative/Confirmed) | Key Metabolite(s) | Role in Glucuronide Formation |

| Aromatic Ring Hydroxylation | Cytochrome P450 (e.g., CYP3A4) | 2-hydroxycyproheptadine, 3-hydroxycyproheptadine | Introduces a hydroxyl group for subsequent O-glucuronidation. |

| N-Demethylation | Cytochrome P450 (e.g., CYP3A4) | N-desmethylcyproheptadine | Alters the molecule for further metabolism. |

| Heterocyclic Ring Oxidation | Cytochrome P450, Aldehyde Oxidase | Lactam metabolites, Cyproheptadine N-oxide | Increases polarity and prepares the molecule for conjugation. |

| N-Glucuronidation | UDP-glucuronosyltransferase (UGT1A4, UGT1A3) | Cyproheptadine glucuronide (quaternary ammonium conjugate) | The final major metabolic product for excretion. |

Comparative Biotransformation and Species Specific Aspects of Cyproheptadine Glucuronide

Interspecies Differences in Glucuronide Formation and Excretion

The formation of cyproheptadine (B85728) glucuronide, a quaternary ammonium-linked glucuronide, is a prominent metabolic pathway in humans. oup.comdrugs.com However, substantial interspecies differences exist in the extent to which this metabolite is formed and excreted. nih.gov These variations are largely attributed to differences in the expression and activity of the specific UGT enzymes responsible for this conjugation reaction. helsinki.fi

Higher Primate Metabolism and Excretion Profiles

Studies have demonstrated that higher primates, such as chimpanzees, exhibit a metabolic profile for cyproheptadine that is similar to humans. nih.gov Following oral administration, both humans and chimpanzees excrete a significant portion of the dose as cyproheptadine glucuronide in the urine. nih.govresearchgate.net In one study, humans excreted an average of 12.4% of a single dose as this compound over a 48-hour period, while chimpanzees excreted an average of 8.6% of the dose in the same timeframe. nih.govresearchgate.net This suggests that the enzymatic machinery responsible for N-glucuronidation of cyproheptadine is well-developed and active in higher primates. helsinki.fi

The principal metabolite found in human urine is the quaternary ammonium (B1175870) glucuronide conjugate of cyproheptadine. drugs.com During chronic therapy, an average of 24% of the daily dose was excreted in the urine as this metabolite. oup.com

Table 1: Urinary Excretion of this compound in Higher Primates

| Species | Average % of Dose Excreted as this compound (48h) |

| Humans | 12.4% nih.govresearchgate.net |

| Chimpanzees | 8.6% nih.govresearchgate.net |

Lower Animal Metabolism and Excretion Patterns

In contrast to higher primates, most lower animal species commonly used in preclinical studies, such as various species of monkeys, rats, and mice, show very limited formation and excretion of this compound. nih.govresearchgate.net Studies have reported that several monkey species excrete less than 0.5% of an administered dose of cyproheptadine as the quaternary ammonium glucuronide conjugate. nih.govresearchgate.net This indicates a significant deficiency in the N-glucuronidation pathway for cyproheptadine in these animals compared to humans. helsinki.fi

The disposition of cyproheptadine has been studied in rats and mice, identifying a stable epoxide metabolite in these species, a pathway that is not observed in humans. oup.com While rats do exhibit glucuronidation of some compounds, the specific N-glucuronidation of cyproheptadine is not a major metabolic route. nih.govnih.gov Chronic toxicity studies in rats and dogs did not show the same metabolic profile as humans. medicines.org.aunps.org.au

Table 2: Comparative Excretion of this compound

| Species Group | Excretion of this compound |

| Higher Primates (Humans, Chimpanzees) | Significant urinary excretion nih.govresearchgate.net |

| Lower Animals (Monkeys, Rats, Mice) | Minimal to negligible excretion nih.govresearchgate.net |

Evaluation of Animal Models for N-Glucuronidation Studies

The pronounced interspecies differences in the N-glucuronidation of cyproheptadine highlight the challenges in selecting appropriate animal models for preclinical drug metabolism studies. The deficiency of this specific metabolic pathway in common laboratory animals like rats, mice, and even some non-human primates like cynomolgus monkeys, means they are poor predictors of human metabolism for compounds that primarily undergo N-glucuronidation. helsinki.finih.gov

For instance, while monkeys are often used in preclinical safety testing, their inability to form significant amounts of cyproheptadine N-glucuronide makes them an unsuitable model for predicting the human pharmacokinetics of this particular compound. nih.gov This discrepancy can lead to inaccurate predictions of drug clearance and potential drug-drug interactions in humans.

Recent research has explored the use of chimeric mice with humanized livers (PXB-mice®) as a more predictive in vivo model. kmthepatech.comnih.gov These mice have been shown to accurately predict the quaternary N-glucuronidation of compounds like cyproheptadine observed in humans, making them a potentially superior preclinical model for studying drugs that undergo this metabolic pathway. kmthepatech.comnih.gov The metabolic profiles in these humanized mice were qualitatively similar to those reported in human clinical studies. nih.gov The use of such advanced models could help bridge the gap between preclinical animal data and clinical outcomes, particularly for drugs with disproportionate human metabolites. kmthepatech.com

Analytical Methodologies for Cyproheptadine Glucuronide Research

Spectrometric Characterization Techniques

Spectrometric methods are indispensable for the structural elucidation of metabolites. By analyzing the interaction of molecules with electromagnetic radiation, these techniques provide detailed information about molecular weight, structure, and functional groups, which is crucial for confirming the identity of cyproheptadine (B85728) glucuronide.

Mass spectrometry (MS) is a cornerstone technique for identifying drug metabolites due to its high sensitivity and ability to determine the molecular weight of an analyte and its fragments. nih.govnih.gov In the study of cyproheptadine metabolism in humans, MS was instrumental in identifying various metabolites, including the principal conjugate. nih.govresearchgate.net The primary metabolite in human urine was identified as a quaternary ammonium (B1175870) glucuronide-like conjugate of cyproheptadine. nih.govfda.gov

Fast-atom bombardment mass spectrometry (FAB-MS) is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds like glucuronide conjugates. nih.govdoi.org This "soft" ionization technique allows for the analysis of intact conjugates, which might otherwise fragment or decompose using other methods. doi.org In FAB-MS analysis of glucuronides, the protonated molecular ion ([M+H]⁺) is typically observed, providing direct confirmation of the molecular weight. nih.gov A characteristic fragmentation pattern involves the neutral loss of the glucuronic acid moiety (176 Da), which is a strong indicator of a glucuronide conjugate. nih.gov This complementary fragmentation data helps confirm the structure of the original drug component within the metabolite. nih.gov

Table 1: Representative Mass Spectrometry Data for Glucuronide Conjugate Analysis

| Analytical Technique | Ionization Mode | Key Observation | Significance for Cyproheptadine Glucuronide |

|---|---|---|---|

| Fast-Atom Bombardment MS (FAB-MS) | Positive | Prominent protonated molecular ion ([M+H]⁺) | Confirms the molecular weight of the intact conjugate. |

| FAB-MS/MS | Positive | Neutral loss of the sugar moiety (176 Da) | Indicates the presence of the glucuronic acid conjugate. |

| Electron Impact (EI) MS (of parent drug) | Positive | Base peak of m/z 287 (parent ion) | Used for confirmation of the core cyproheptadine structure after hydrolysis. oup.com |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of organic molecules, including drug metabolites. nih.govresearchgate.net It provides detailed information about the carbon-hydrogen framework of a molecule. In the context of this compound, ¹H and ¹³C NMR would be used to confirm the precise location of the glucuronic acid attachment to the cyproheptadine molecule.

The analysis would involve comparing the NMR spectrum of the metabolite to that of the parent drug. The appearance of new signals corresponding to the protons and carbons of the glucuronic acid moiety, along with shifts in the signals of the cyproheptadine core at the point of conjugation, would provide definitive structural proof. tandfonline.com For instance, proton NMR analysis was used to confirm N-demethylation in a cyproheptadine metabolite by noting the absence of the N-methyl proton signal. tandfonline.com A similar principle applies to identifying the glucuronide conjugate, where characteristic signals for the anomeric proton of the sugar would be a key identifier.

Table 2: Illustrative ¹H NMR Data for Glucuronide Moiety Identification

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Significance |

|---|---|---|---|

| Anomeric Proton (H-1') | 4.5 - 5.5 | Doublet (d) | Confirms the presence of the glycosidic bond. |

| Sugar Ring Protons (H-2' to H-5') | 3.2 - 4.0 | Multiplets (m) | Characteristic signals for the glucuronic acid ring structure. |

| Cyproheptadine Protons | Shifted from original values | Varies | Indicates the site of conjugation on the parent molecule. |

Infrared (IR) spectrometry is used to identify the functional groups present in a molecule. Its application in the analysis of cyproheptadine metabolites has been noted in human studies. nih.govresearchgate.net For this compound, IR spectroscopy would confirm the presence of the glucuronic acid portion by detecting its characteristic absorption bands.

Key functional groups of the glucuronic acid moiety, such as the hydroxyl (-OH) and carboxylic acid (-COOH) groups, exhibit distinct absorption frequencies. The IR spectrum would show a broad band for O-H stretching, a sharp peak for the C=O (carbonyl) stretch of the carboxylic acid, and various C-O (carbon-oxygen) stretching bands. biorxiv.orgnih.gov These would be in addition to the characteristic bands of the cyproheptadine structure, such as those from the aromatic rings. researchgate.net

Table 3: Key Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Characteristic Frequency (cm⁻¹) | Vibration Type |

|---|---|---|

| Hydroxyl (O-H) | 3500 - 3200 (broad) | Stretching |

| Carboxylic Acid (C=O) | 1725 - 1700 (sharp) | Stretching |

| Aromatic C=C | 1600 - 1450 | Stretching |

| Carbon-Oxygen (C-O) | 1300 - 1000 | Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating the metabolite of interest, this compound, from the parent drug and other endogenous compounds in complex biological samples like urine.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of cyproheptadine and its metabolites from various matrices. tandfonline.comnih.govnih.gov Reversed-phase HPLC, typically using a C18 column, is common. nih.govinnovareacademics.in The mobile phase usually consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.goviiste.org

Glucuronide metabolites are highly polar, which can make them difficult to retain on standard reversed-phase columns. sigmaaldrich.com Therefore, specific chromatographic conditions must be developed to achieve adequate separation. This may involve using ion-pairing reagents in the mobile phase or employing gradient elution, where the mobile phase composition is changed during the run to effectively elute both less polar compounds and the highly polar glucuronide. nih.goviiste.org

Ultra-High-Performance Liquid Chromatography (UHPLC) is a more recent advancement that uses columns with smaller particle sizes (<2 µm). govst.edu This results in significantly faster analysis times, improved resolution, and higher sensitivity compared to conventional HPLC, making it highly suitable for the demanding analysis of drug metabolites in complex biological samples. lcms.czlabcompare.com

Table 4: Typical HPLC/UHPLC Parameters for Cyproheptadine-Related Analysis

| Parameter | Typical Condition | Purpose | Reference |

|---|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5µm) | Separation based on hydrophobicity. | nih.gov |

| Mobile Phase | Acetonitrile / Ammonium Acetate Buffer | Elution of analytes from the column. | nih.gov |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. | nih.goviiste.org |

| Detection | UV (e.g., 265 nm or 285 nm) or Mass Spectrometry (MS) | Quantification and identification of the analyte. | nih.goviiste.org |

| Injection Volume | 20 µL | Amount of sample introduced for analysis. | nih.goviiste.org |

Gas-Liquid Chromatography (GLC), often coupled with mass spectrometry (GC-MS), has also been utilized in the identification of cyproheptadine metabolites. nih.govresearchgate.net GLC separates compounds based on their volatility. A significant challenge in using GLC for metabolites like this compound is their low volatility and high polarity due to the presence of hydroxyl and carboxylic acid functional groups.

To overcome this, two main strategies are employed. The first is the hydrolysis of the glucuronide conjugate back to the parent drug (or its phase I metabolite) using an enzyme like β-glucuronidase. sigmaaldrich.com The resulting aglycone is more volatile and amenable to GC analysis. The second strategy is chemical derivatization, where the polar functional groups are converted into less polar, more volatile derivatives (e.g., through silylation) before injection into the GC system. sigmaaldrich.comresearchgate.net This modification is often necessary to achieve good chromatographic peak shape and prevent interactions with the column. researchgate.net

Table 5: General Workflow for GLC Analysis of Glucuronide Metabolites

| Step | Description | Rationale |

|---|---|---|

| 1. Extraction | Isolation of metabolites from the biological matrix (e.g., urine). | To remove interferences. |

| 2. Hydrolysis | Enzymatic cleavage of the glucuronic acid moiety. | To increase the volatility of the analyte. sigmaaldrich.com |

| 3. Derivatization | Chemical modification of polar functional groups (e.g., silylation). | To further increase volatility and improve chromatographic performance. researchgate.net |

| 4. GLC-MS Analysis | Separation on a capillary column followed by mass spectrometric detection. | To quantify and confirm the identity of the derivatized analyte. oup.com |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the cornerstone for the definitive identification and quantification of this compound. This technique offers unparalleled sensitivity and selectivity, which is crucial for distinguishing the metabolite from the parent drug and other endogenous matrix components.

In LC-MS/MS analysis of similar quaternary ammonium glucuronides, such as those of tamoxifen (B1202) and BMS-204352, electrospray ionization (ESI) in the positive ion mode is typically employed. researchgate.netd-nb.info The mass spectrometer is set to monitor for the specific molecular ion [M+] of this compound. A key diagnostic feature in tandem mass spectrometry (MS/MS) is the observation of a characteristic neutral loss of the glucuronic acid moiety, which corresponds to a mass difference of 176 Da. researchgate.net This fragmentation pattern (e.g., from the precursor ion to the product ion corresponding to the aglycone, cyproheptadine) provides a highly specific transition for use in Multiple Reaction Monitoring (MRM) mode, ensuring accurate quantification. researchgate.net

For chromatographic separation, reversed-phase columns, such as C18 or C8, are commonly used. nih.govresearchgate.net A gradient elution with a mobile phase consisting of an aqueous component (often with a modifier like formic acid or ammonium formate (B1220265) to improve peak shape and ionization efficiency) and an organic solvent like acetonitrile or methanol is applied to effectively separate the polar glucuronide from less polar compounds. nih.govresearchgate.net For instance, research on tamoxifen-N+-glucuronide utilized a linear gradient from 10% to 80% methanol in water to achieve separation. nih.gov

Advanced Sample Preparation Techniques for Metabolite Analysis

The goal of sample preparation is to extract this compound from complex biological samples like urine or plasma, remove interfering substances, and concentrate the analyte before LC-MS/MS analysis. The selection of the technique is critical due to the compound's polarity.

Dispersive Liquid-Liquid Microextraction (DLLME)

While no specific DLLME method for this compound is documented, the principles of this technique have been successfully applied to the parent compound, cyproheptadine, in urine samples, suggesting its potential applicability. researchgate.net DLLME is a miniaturized liquid-liquid extraction technique known for its speed, low solvent consumption, and high enrichment factors. researchgate.net

In a typical DLLME procedure for a related compound, a mixture of an extraction solvent (a high-density, water-immiscible solvent like carbon tetrachloride) and a disperser solvent (a water-miscible organic solvent like acetonitrile) is rapidly injected into the aqueous sample (e.g., urine). researchgate.net This creates a cloudy solution of fine droplets, maximizing the surface area for rapid mass transfer of the analyte from the aqueous phase to the organic phase. Subsequent centrifugation separates the sedimented organic phase containing the concentrated analyte, which can then be reconstituted for analysis. researchgate.net Optimization of parameters such as solvent type and volume, sample pH, and salt concentration is crucial for achieving high extraction efficiency. researchgate.net

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a conventional and widely used method for sample cleanup. researchgate.netthieme-connect.com For N-glucuronide metabolites, which can be zwitterionic, the pH of the aqueous sample is a critical parameter to control their partitioning into an organic solvent. researchgate.net Adjusting the pH can suppress the ionization of one of the functional groups, making the molecule more amenable to extraction into an organic phase. However, the permanent positive charge on the quaternary nitrogen of this compound complicates this approach. Therefore, ion-pairing agents might be added to the sample to form a neutral complex that is more readily extractable. Common extraction solvents used in LLE for drug metabolite analysis include ethyl acetate, diethyl ether, and various mixtures of hexane (B92381) and isoamyl alcohol.

A multi-analyte study involving numerous psychoactive substances utilized LLE with acetonitrile containing ammonium formate and formic acid, which successfully extracted metabolites without requiring enzymatic hydrolysis, indicating that optimized LLE can be effective for polar conjugated metabolites. researchgate.net

Solid-Phase Extraction (SPE)

Solid-phase extraction is a highly versatile and efficient sample preparation technique that is well-suited for polar analytes like this compound. researchgate.netthieme-connect.com It offers advantages over LLE, including higher recovery, cleaner extracts, and easier automation. Mixed-mode cation-exchange cartridges are particularly effective for quaternary ammonium compounds, as they can retain the analyte via ion-exchange mechanisms involving the permanent positive charge and also through reversed-phase interactions.

In a study on lamotrigine, another compound that forms a quaternary ammonium glucuronide, a C8 SPE cartridge was used for sample cleanup. researchgate.net The general procedure involves conditioning the cartridge with methanol and water, loading the sample, washing away interferences with a weak solvent, and finally eluting the analyte of interest with a stronger solvent, often a mixture of organic solvent and an acid or base to disrupt the sorbent-analyte interactions. researchgate.net The judicious selection of the sorbent and elution solvents is paramount for the successful isolation of N+-glucuronide metabolites. researchgate.net

Quantitative Analytical Procedures for Research Applications

Quantitative analysis of this compound is essential for pharmacokinetic studies. d-nb.info These procedures rely on validated LC-MS/MS methods and require the use of an appropriate internal standard to correct for matrix effects and variations in extraction recovery and instrument response. researchgate.net

A stable isotope-labeled version of this compound would be the ideal internal standard, though a structurally similar compound can also be used. researchgate.net The validation of the quantitative method typically adheres to regulatory guidelines and involves assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and matrix effects. researchgate.netresearchgate.net

For example, a validated LC-MS/MS method for the parent compound, cyproheptadine, demonstrated linearity over a concentration range of 1-100 ng/mL, with an LOD of 0.86 ng/mL and an LOQ of 0.98 ng/mL. researchgate.net Similar performance characteristics would be expected for a method targeting the glucuronide metabolite. Research on multi-component analysis has established LOQs for a wide range of drugs and their metabolites in the 10–100 ng/mL range in urine using LLE and LC-MS/MS. researchgate.net The data below summarizes typical parameters evaluated during the validation of quantitative methods for related compounds.

Table 1: Summary of Analytical Methodologies and Performance

| Technique | Analyte Type | Key Parameters & Findings | Reference |

| LC-MS/MS | Quaternary Ammonium Glucuronides | ESI+; MRM mode monitoring for neutral loss of 176 Da (glucuronic acid). C18 column with methanol/water gradient. | researchgate.netnih.gov |

| DLLME | Cyproheptadine (Parent Drug) | Extraction Solvent: Carbon Tetrachloride; Disperser: Acetonitrile. LOD: 13.1 ng/mL; Linearity: 0.02-4.5 µg/mL. | researchgate.net |

| LLE | Drug Metabolites | Extraction with acetonitrile containing additives like formic acid can achieve high recovery for polar metabolites. | researchgate.net |

| SPE | Quaternary Ammonium Glucuronides | C8 or mixed-mode cation exchange cartridges are effective. Requires careful optimization of wash and elution steps. | researchgate.netresearchgate.net |

| Quantitative Analysis | Cyproheptadine (Parent Drug) | Validated LC-MS/MS method showed LOQ of 0.98 ng/mL and good linearity (1-100 ng/mL). | researchgate.net |

In Vitro and Preclinical Research Models for Cyproheptadine Glucuronide Studies

Microsomal and Recombinant Enzyme Systems for Glucuronide Synthesis

In vitro systems using subcellular fractions and specific enzymes are fundamental tools for elucidating the mechanisms of drug metabolism. Microsomal systems, derived primarily from the liver, contain a high concentration of drug-metabolizing enzymes, including UDP-glucuronosyltransferases (UGTs), which are responsible for glucuronidation.

Studies have successfully employed immobilized rabbit hepatic microsomal enzyme systems to synthesize the quaternary ammonium-linked glucuronide of cyproheptadine (B85728). nih.gov This approach not only allows for the production of the metabolite for analytical purposes but also confirms the catalytic role of microsomal UGTs in its formation. nih.gov Further comparative studies have utilized immobilized microsomal UGTs from rabbit, rhesus monkey, and human livers to investigate species-dependent differences in the glucuronidation of cyproheptadine. nih.gov These in vitro findings have been shown to parallel the species differences observed in vivo, with immobilized human liver microsomes producing the same glucuronide conjugate found in human urine. nih.govnps.org.aufda.gov

To pinpoint the specific enzymes involved, researchers turn to recombinant UGT enzymes. These are individual UGT isoforms produced in cell lines, allowing for the study of their specific contribution to a metabolic pathway. Research has identified that UGT1A3 and UGT1A4 are involved in the metabolism of cyproheptadine. rsc.orgtaylorfrancis.com Specifically, expressed human UGT1A4 has been shown to catalyze the formation of quaternary ammonium-linked glucuronides. drugbank.com One study noted that a polymorphic variant of UGT1A4 demonstrated more efficient glucuronidation of cyproheptadine compared to the wild-type enzyme. asm.org The UGT2B10 enzyme has also been identified as a substrate for cyproheptadine metabolism. drugbank.com

The use of these systems has been instrumental in characterizing the formation of cyproheptadine glucuronide. For instance, cyproheptadine was found to be a good inhibitor of benzidine (B372746) N-glucuronide formation in human liver microsomes at a concentration of 0.25 mM. oup.com

Table 1: In Vitro Systems for this compound Synthesis

| In Vitro System | Species/Source | Key Findings | Citations |

|---|---|---|---|

| Immobilized Hepatic Microsomes | Rabbit | Successfully synthesized quaternary ammonium-linked this compound. | nih.govresearchgate.net |

| Immobilized Microsomal UGTs | Human, Rhesus Monkey, Rabbit | Demonstrated species-dependent differences in glucuronidation that mirrored in vivo observations. Human microsomes produced the same glucuronide found in vivo. | nih.gov |

| Recombinant Human UGT Enzymes | Human | UGT1A3 and UGT1A4 are involved in cyproheptadine metabolism. | rsc.orgtaylorfrancis.com |

| Expressed Human UGT1A4 | Human | Catalyzes the formation of quaternary ammonium-linked glucuronides. A polymorphic variant showed higher efficiency. | drugbank.comasm.org |

| Recombinant Human UGT2B10 | Human | Identified as a substrate for cyproheptadine metabolism. | drugbank.com |

| Human Liver Microsomes | Human | Cyproheptadine (0.25 mM) inhibited benzidine N-glucuronide formation. | oup.com |

Studies in Isolated Hepatocytes and Other Cell Cultures

Isolated hepatocytes provide a more physiologically relevant in vitro model than microsomes as they contain a full complement of metabolic enzymes and cofactors within an intact cellular structure. Studies using rat hepatocytes have been employed to investigate the metabolic pathways of various compounds and their potential interactions with cyproheptadine. nih.gov For example, the impact of cyproheptadine on the metabolism of other drugs has been assessed in this model. researchgate.net

In addition to primary hepatocytes, engineered cell lines are valuable tools. For instance, HeLa cells that are stably transfected to overexpress a specific UGT enzyme, such as UGT1A1, can be used to study the role of that enzyme in the glucuronidation and subsequent excretion of drug metabolites. plos.orgnih.gov While direct studies on this compound formation in these specific cell models are not extensively detailed in the provided context, these systems represent a viable and informative approach for such investigations. The HepG2 human hepatoma cell line, which expresses several UGT2B family enzymes, is another potential model for studying cyproheptadine glucuronidation. helsinki.fi

Table 2: Cell-Based Models for Metabolic Studies

| Cell Model | Species/Type | Application in Drug Metabolism Research | Citations |

|---|---|---|---|

| Isolated Rat Hepatocytes | Rat | Used to study drug metabolism and interactions, including the effects of cyproheptadine on the metabolism of other compounds. | nih.govresearchgate.netscience.gov |

| UGT1A1-Overexpressing HeLa Cells | Human (Engineered) | Investigates the specific role of UGT1A1 in glucuronidation and the subsequent transport of metabolites. | plos.orgnih.gov |

| HepG2 Cells | Human (Hepatoma) | Expresses multiple UGT2B enzymes, making it a suitable model for studying the glucuronidation of xenobiotics. | helsinki.fi |

In Vivo Preclinical Models for Metabolic Fate Elucidation

Preclinical animal models are indispensable for understanding the complete metabolic fate of a drug, including absorption, distribution, metabolism, and excretion (ADME). Various animal species have been used in the study of cyproheptadine metabolism.

Following a single oral dose of radiolabeled cyproheptadine in human subjects, at least 40% of the administered radioactivity is excreted in the urine, with the principal metabolite identified as a quaternary ammonium (B1175870) glucuronide conjugate of cyproheptadine. nps.org.aufda.govmedicines.org.autevauk.com This foundational human data provides a benchmark for evaluating the predictive value of preclinical models.

Studies in rats have been particularly informative. Reproduction studies in rats, mice, and rabbits have been conducted, though the primary focus was on fertility and fetal harm rather than detailed metabolic profiling. fda.gov However, other research has shown that cyproheptadine can elevate levels of hepatic microsomal cytochrome P450 in rats, indicating an influence on the liver's metabolic machinery. nih.gov In pregnant rats, cyproheptadine and its metabolites, including desmethylcyproheptadine (B50868) and its epoxide, were detected in various maternal and fetal tissues. nih.gov This demonstrates the distribution of the drug and its metabolites across the placental barrier. nih.gov Furthermore, co-administration of cyproheptadine with another drug in rats led to a significant increase in the plasma concentration and half-life of that drug, highlighting the potential for metabolic drug-drug interactions. researchgate.net

Mouse models have also been employed. In a syngeneic lung cancer model in mice, cyproheptadine treatment resulted in decreased tumor growth. nih.govresearchgate.net While the primary endpoint was anti-tumor activity, these studies often include metabolomic analyses that can provide insights into the drug's metabolic pathways. nih.govresearchgate.net

Table 3: Preclinical Animal Models for Cyproheptadine Metabolism Studies

| Animal Model | Key Findings Related to Metabolism | Citations |

|---|---|---|

| Human | The primary urinary metabolite is the quaternary ammonium glucuronide conjugate of cyproheptadine. | nps.org.aufda.govmedicines.org.autevauk.com |

| Rat | Used in reproduction and toxicity studies. Cyproheptadine was found to increase hepatic microsomal cytochrome P450 levels. Metabolites were found to cross the placental barrier in pregnant rats. Showed potential for metabolic drug-drug interactions. | fda.govnih.govresearchgate.netnih.gov |

| Mouse | Utilized in efficacy studies (e.g., anti-tumor activity) that can incorporate metabolomic analysis to understand metabolic rewiring. | nih.govresearchgate.netmedchemexpress.com |

| Rabbit | Used in reproduction studies. | fda.gov |

Pharmacological and Biochemical Implications of Cyproheptadine Glucuronide

Role as a Biomarker for Drug Metabolism Pathways

Cyproheptadine (B85728) glucuronide, the principal metabolite of cyproheptadine found in human urine, serves as a significant biomarker for understanding specific drug metabolism pathways. drugbank.commedcentral.comnps.org.aunih.gov Its formation occurs through N-glucuronidation, a crucial Phase II conjugation reaction for many drugs containing a tertiary amine group. uomus.edu.iqpharmgkb.orgnih.gov This process involves the enzymatic addition of a glucuronic acid moiety to the cyproheptadine molecule, creating a quaternary ammonium-linked glucuronide. uomus.edu.iqnih.govnih.gov The resulting conjugate is more water-soluble, which facilitates its excretion from the body. uomus.edu.iqoup.com

The presence and quantity of cyproheptadine glucuronide in urine directly reflect the activity of the UDP-glucuronosyltransferase (UGT) enzymes responsible for its synthesis. medcentral.comresearchgate.net Research has identified several UGT isoforms involved in this specific metabolic reaction. While UGT1A3 and UGT1A4 have been shown to catalyze the N-glucuronidation of cyproheptadine, UGT2B10 is considered a key enzyme in this pathway, exhibiting high affinity for the substrate. pharmgkb.orgnih.govhelsinki.fi Therefore, measuring the levels of this compound can provide valuable insights into the functional capacity of these specific UGT enzymes in an individual, acting as a probe for a common metabolic route for H1 antihistamines and antidepressant drugs. nih.gov

| Enzyme | Role in Cyproheptadine Glucuronidation | Reference |

| UGT1A3 | Catalyzes N-glucuronidation of cyproheptadine, but with low efficiency. | pharmgkb.org |

| UGT1A4 | An important enzyme for the formation of quaternary ammonium-linked glucuronides like that of cyproheptadine. | pharmgkb.orghelsinki.fi |

| UGT2B10 | Identified as a selective and high-affinity enzyme for cyproheptadine N-glucuronidation. | nih.govhelsinki.fi |

Contribution to Overall Drug Clearance and Disposition

During chronic daily administration, the urinary excretion of this compound reaches a relatively constant rate, accounting for a significant portion of the daily dose. medcentral.comresearchgate.net In one study, an average of 24% of the daily cyproheptadine dose was excreted as the quaternary ammonium (B1175870) glucuronide metabolite. medcentral.comresearchgate.net This demonstrates that glucuronidation is a major, if not the most important, metabolic pathway for cyproheptadine. uomus.edu.iqnih.gov The high water solubility of the glucuronide conjugate facilitates this renal clearance. uomus.edu.iqoup.com Consequently, the efficiency of this pathway significantly influences the systemic exposure and duration of action of cyproheptadine. Any impairment in this pathway, such as in cases of renal insufficiency, leads to diminished elimination of the metabolite and the parent drug. medcentral.comnps.org.aumedsinfo.com.au

Interaction with Endogenous Glucuronidation Pathways

The metabolism of cyproheptadine via glucuronidation can interact with and inhibit the conjugation of endogenous compounds, particularly steroid hormones. This interaction occurs because both the drug (a xenobiotic) and endogenous substrates compete for the same catalytic sites on UGT enzymes. helsinki.fitandfonline.comnih.gov In vitro studies using human and rabbit liver microsomes have demonstrated that cyproheptadine is a potent inhibitor of the glucuronidation of several endogenous steroids. tandfonline.comnih.gov

Inhibition of Steroid Hormone Glucuronidation

Research has specifically highlighted cyproheptadine's ability to inhibit the glucuronidation of key steroid hormones. In laboratory settings, cyproheptadine was consistently ranked among the most potent inhibitors of the glucuronidation of testosterone, androsterone, and oestriol. tandfonline.comnih.gov The study noted that the UGT activities related to these steroid hormones were more susceptible to inhibition by cyproheptadine than the glucuronidation of the xenobiotic probe 1-naphthol (B170400), with inhibition levels reaching up to 90%. tandfonline.comnih.gov This potent inhibitory effect is linked to specific structural features of the drug, such as its rigid tricyclic ring and methylpiperidine side-chain. nih.gov Such disruption of normal steroid hormone metabolism by interfering with their glucuronidation—a key pathway for their deactivation and elimination—represents a potential mechanism for certain adverse effects associated with the drug. tandfonline.comnih.gov

| Endogenous Substrate | Effect of Cyproheptadine | Reference |

| Testosterone | Potent inhibition of glucuronidation. | tandfonline.comnih.gov |

| Androsterone | Potent inhibition of glucuronidation. | tandfonline.comnih.gov |

| Oestriol | Potent inhibition of glucuronidation. | tandfonline.comnih.gov |

Influence of Genetic Polymorphisms on Glucuronide Formation and Exposure

UGT2B10, a key enzyme in cyproheptadine metabolism, is known to be highly polymorphic. nih.gov Certain genetic variants, including a null activity splice site mutation, can lead to large differences in drug exposure for UGT2B10 substrates. nih.gov Because cyproheptadine is a selective substrate for this enzyme, individuals carrying less active UGT2B10 variants may exhibit reduced formation of the glucuronide metabolite, leading to decreased clearance and higher plasma concentrations of the parent drug. nih.gov

Polymorphisms in the UGT1A4 gene also affect cyproheptadine glucuronidation. The UGT1A43 (Leu48Val) variant, for instance, has been shown to alter enzyme kinetics. nih.govnih.gov One study in a Japanese population observed that this particular polymorphism resulted in more efficient glucuronidation of cyproheptadine compared to the wild-type enzyme. nih.gov This suggests that individuals with the UGT1A43 allele may metabolize and clear cyproheptadine more rapidly, potentially affecting therapeutic outcomes. These findings highlight how an individual's genetic makeup can be a crucial determinant of the metabolic fate of cyproheptadine. nih.gov

| Gene (Polymorphism) | Effect on Cyproheptadine Glucuronidation | Potential Clinical Implication | Reference |

| UGT2B10 | Highly polymorphic; null activity variants exist. | Carriers of less active variants may have reduced clearance and higher drug exposure. | nih.gov |

| *UGT1A4 (3 / L48V) | Associated with more efficient glucuronidation of cyproheptadine in vitro. | Carriers may have increased clearance and lower drug exposure. | nih.govnih.gov |

Compound Names Mentioned in this Article

1-naphthol

Androsterone

Bilirubin

Cyproheptadine

this compound

Glucuronic acid

Oestriol

Testosterone

Emerging Research Areas and Future Directions for Cyproheptadine Glucuronide

Elucidation of Remaining Unidentified Metabolic Fates and Excretion Pathways

The metabolic profile of cyproheptadine (B85728) has been significantly characterized, with cyproheptadine glucuronide, a quaternary ammonium (B1175870) conjugate, identified as the principal metabolite found in human urine. medcentral.comfda.govoup.com The established metabolic routes in humans include aromatic ring hydroxylation, N-demethylation, and heterocyclic ring oxidation, with most resulting metabolites also undergoing conjugation with glucuronic acid or sulfate (B86663) before excretion. medcentral.com However, the complete metabolic and excretory fate of cyproheptadine has not been fully resolved. medcentral.com

A significant portion of an orally administered dose, ranging from 2% to 20%, is eliminated through the feces. fda.govdrugbank.com Of this amount, approximately 34% has been identified as the unchanged parent drug, but the composition of the remaining fecal metabolites is an area requiring further investigation. fda.govdrugbank.com It is not yet definitively established whether this fecal excretion occurs via biliary elimination, a common pathway for glucuronide conjugates. medcentral.com The high concentration of cyproheptadine and its metabolites observed in the liver and bile in postmortem analysis suggests that biliary excretion is a likely and important pathway that warrants more detailed study. oup.com

Furthermore, while the major metabolites have been identified, the potential for other minor, unidentified metabolites exists. nih.gov Comprehensive metabolite profiling using advanced analytical techniques could reveal novel biotransformation products and provide a more complete picture of cyproheptadine's disposition in the body. No metabolic alterations to the tricyclic ethylene (B1197577) bridge of the molecule have been observed in humans, distinguishing its metabolism from that in some animal species where epoxide formation occurs. oup.comdrugbank.com

Table 1: Known and Potential Metabolic Pathways for Cyproheptadine

| Pathway | Description | Status of Elucidation | Supporting Evidence |

|---|---|---|---|

| N-Glucuronidation | Direct conjugation of glucuronic acid to the tertiary amine, forming the quaternary ammonium glucuronide. | Well-established as the major pathway in humans. | Principal metabolite identified in urine. medcentral.comfda.gov |

| Aromatic Hydroxylation | Addition of a hydroxyl group to the aromatic ring structure, often followed by glucuronide or sulfate conjugation. | Identified as a metabolic route in humans. | Detected in human urine. medcentral.com |

| N-Demethylation | Removal of the methyl group from the piperidine (B6355638) nitrogen. | Identified as a metabolic route in humans. | Detected in human urine. medcentral.comoup.com |

| Heterocyclic Ring Oxidation | Oxidation of the piperidine ring. | Identified as a metabolic route in humans. | Detected in human urine. medcentral.comoup.com |

| Biliary Excretion | Elimination of metabolites from the liver into the bile, leading to fecal excretion. | Postulated but not definitively established. | High liver/bile concentrations suggest this pathway. medcentral.comoup.com |

| Other Minor Metabolites | Formation of other, currently uncharacterized, biotransformation products. | Unexplored. | General potential based on advanced metabolite profiling studies. nih.gov |

Advancements in Analytical Characterization of Quaternary Ammonium Glucuronides

The analysis of quaternary ammonium glucuronides like this compound presents unique challenges due to their zwitterionic nature, possessing both a permanent positive charge on the nitrogen and a negative charge on the carboxylic acid of the glucuronic acid moiety. researchgate.net This dual charge imparts high polarity, which can lead to poor retention on traditional reversed-phase chromatography columns, irregular peak shapes, and ionization suppression in mass spectrometry. lcms.czoup.com

Recent advancements in analytical chemistry are overcoming these hurdles.

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) has emerged as a powerful alternative for separating highly polar compounds. lcms.cznih.gov HILIC utilizes a polar stationary phase with a high organic content mobile phase, enabling better retention and separation of quaternary ammonium compounds. researcher.lifenih.gov Tandem column setups, combining reversed-phase and HILIC columns, have also been used to successfully separate complex mixtures of quaternary ammonium compounds with diverse polarities in a single analysis. unifr.ch

Mass Spectrometry (MS) and NMR: Tandem mass spectrometry (LC-MS/MS) is the cornerstone for sensitive and selective quantification, though care must be taken to avoid in-source fragmentation where the glucuronide moiety cleaves, which could interfere with the analysis of the parent drug. researchgate.netresearchgate.net High-resolution mass spectrometry provides highly accurate mass data, aiding in the confident identification of metabolites. unifr.ch For absolute structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy remains indispensable. pharmgkb.org

Synthesis of Standards: The chemical synthesis of quaternary ammonium glucuronide metabolites to serve as analytical standards is crucial for accurate quantification. researchgate.netnih.gov Methods have been developed that involve the quaternization of the tertiary amine drug with a protected glucuronic acid derivative, which has successfully yielded standards for various drugs, including antihistamines. nih.gov

Enzymatic Hydrolysis: Indirect analysis often involves cleaving the glucuronide with a β-glucuronidase enzyme to release the parent drug for quantification. However, studies have shown that the stability and susceptibility of N+-glucuronides to enzymatic hydrolysis are highly dependent on the enzyme's source (e.g., E. coli, bovine liver, Helix pomatia) and the pH of the reaction. nih.govnih.gov For example, some quaternary ammonium glucuronides are resistant to hydrolysis by certain common β-glucuronidases but are readily cleaved by the enzyme from E. coli at a neutral pH. nih.gov This highlights the need for careful optimization of hydrolysis conditions for any indirect analytical method. nih.gov

Table 2: Analytical Techniques for Characterizing Quaternary Ammonium Glucuronides

| Technique | Application | Advantages/Considerations |

|---|---|---|

| HILIC | Chromatographic separation of polar metabolites. | Superior retention and peak shape for polar/charged compounds compared to reversed-phase LC. lcms.cz |

| LC-MS/MS | Sensitive and selective detection and quantification. | Gold standard for quantification; requires careful method development to avoid in-source fragmentation. researchgate.netresearchgate.net |

| High-Resolution MS | Accurate mass measurement for metabolite identification. | Provides high confidence in empirical formula determination. unifr.ch |

| NMR Spectroscopy | Definitive structural elucidation. | Essential for unambiguous identification of conjugation site and stereochemistry. pharmgkb.org |

| Chemical Synthesis | Creation of pure analytical standards. | Enables absolute quantification and confirmation of metabolite identity. nih.gov |

| Enzymatic Hydrolysis | Indirect quantification via cleavage to the parent drug. | Enzyme source and pH must be optimized for N+-glucuronides, which can be resistant to some enzymes. nih.gov |

Predictive Modeling of N-Glucuronidation and Interspecies Extrapolation

Predicting the metabolic fate of new drug candidates is a critical step in development. While computational, or in silico, models for predicting metabolism by Cytochrome P450 (CYP) enzymes are well-established, models for glucuronidation are rapidly advancing. nih.gov Researchers have developed in silico models using machine learning algorithms and molecular descriptors to predict whether a compound will undergo glucuronidation and to distinguish between different sites of conjugation, such as O- vs. N-glucuronidation. nih.govoup.com These models can identify the functional groups most likely to be metabolized by UDP-glucuronosyltransferase (UGT) enzymes. nih.govoup.com

A major challenge in drug development is the extrapolation of metabolic data from preclinical animal species to humans. This is particularly true for N-glucuronidation of tertiary amines to form quaternary ammonium conjugates, a pathway that exhibits significant interspecies differences. nih.gov This reaction is far more prevalent in humans and some non-human primates than in common laboratory animals like rats and dogs. nih.govnih.gov For cyproheptadine specifically, humans and chimpanzees excrete a significant portion of a dose as the quaternary ammonium glucuronide, whereas various monkey species excrete very little. nih.gov

The primary enzyme responsible for the formation of quaternary ammonium glucuronides in humans is UGT1A4. nih.govhelsinki.fi More recently, UGT2B10 has also been identified as a key enzyme in N-glucuronidation, often exhibiting high affinity for tertiary amine substrates. pharmgkb.orgnih.govnih.govresearchgate.net The distinct and sometimes overlapping substrate specificities of these enzymes contribute to the complexity of N-glucuronidation kinetics. pharmgkb.orgresearchgate.net Because many common lab animals lack robust expression or activity of an equivalent to human UGT1A4, they are poor predictors of this metabolic pathway. nih.gov Studies suggest that rabbits or marmosets may be more suitable animal models for predicting human metabolism via quaternary N-glucuronidation. helsinki.fi The marked species differences underscore the importance of using human-derived in vitro systems (e.g., human liver microsomes) and developing more sophisticated predictive models for accurate forecasting of human pharmacokinetics. helsinki.fi

Table 3: Interspecies Differences in Cyproheptadine Glucuronidation

| Species | Quaternary Ammonium Glucuronide Excretion (% of dose) | Key UGT Enzymes | Predictive Value for Humans |

|---|---|---|---|

| Human | ~12.4% | UGT1A4, UGT2B10 | Reference species |

| Chimpanzee | ~8.6% | Likely similar to humans | High |

| Monkeys (various) | <0.5% | Deficient in this pathway | Low |

| Rat | Not a major pathway (epoxidation is significant) | Different UGT profile | Low |

| Rabbit | Exhibits N-glucuronidation capacity | May have suitable UGTs | Potentially moderate to high |

Comprehensive Biological Relevance of Quaternary Ammonium Glucuronides Beyond Clearance

The process of glucuronidation is traditionally viewed as a detoxification pathway, converting active or toxic compounds into more water-soluble, pharmacologically inert metabolites that are readily eliminated from the body. rsc.orgresearchgate.net For most glucuronides, including this compound, this role in facilitating clearance appears to be their primary biological function. There is currently no direct evidence to suggest that this compound itself possesses significant pharmacological or toxicological activity.

However, the assumption that all glucuronides are inactive is not universally true. The metabolite morphine-6-glucuronide, for example, is a more potent analgesic than morphine itself. nih.goveur.nl While this is an exception, it prompts a broader consideration of the potential biological roles of metabolites. Some N-glucuronides have been implicated in toxicity due to their instability and subsequent release of a toxic parent compound in specific tissues, like the bladder. researchgate.netscispace.com

While this compound is considered stable, the unique chemistry of the quaternary ammonium glucuronide linkage is being explored in other contexts, demonstrating a biological relevance beyond simple excretion. nih.gov A significant emerging area is in the field of antibody-drug conjugates (ADCs) for cancer therapy. aacrjournals.orgnih.govaacrjournals.org Researchers have developed novel linkers that use a quaternary ammonium connection to attach a cytotoxic drug (payload) to an antibody. aacrjournals.orgaacrjournals.org This linker system is designed to be highly stable in plasma but can be cleaved by specific enzymes like β-glucuronidase, which are often abundant in the tumor microenvironment. aacrjournals.org This application leverages the specific chemical properties of the quaternary ammonium glucuronide structure—stability combined with targeted enzymatic release—to create a sophisticated drug delivery system. aacrjournals.orgnih.govaacrjournals.org This innovative use highlights that even if a metabolite class is primarily for clearance, its structural and chemical features can be harnessed for advanced therapeutic strategies, giving it a significant, albeit engineered, biological relevance.

Q & A

Q. What enzymatic pathways are responsible for the formation of cyproheptadine glucuronide, and how do they compare to other Phase II reactions?

this compound is formed via conjugation reactions mediated by UDP-glucuronosyltransferases (UGTs), primarily in the liver. Unlike N-acetylation or oxidative deamination, glucuronidation of tertiary amines like cyproheptadine is a minor pathway due to steric hindrance and lower UGT affinity for quaternary ammonium intermediates . Researchers should compare UGT isoform specificity (e.g., UGT1A, UGT2B families) using in vitro hepatocyte or microsomal assays to quantify enzymatic efficiency relative to other substrates .

Q. What analytical techniques are commonly employed to detect and quantify this compound in biological matrices?

Liquid chromatography-mass spectrometry (LC-MS) is the gold standard for quantification due to high sensitivity and specificity. Nuclear magnetic resonance (NMR) spectroscopy, particularly 2H-enrichment analysis, is used for metabolic flux studies (e.g., gluconeogenesis measurement). For stability, ensure samples are stored at –80°C to prevent degradation, especially in plasma .

Q. What experimental models are appropriate for investigating the pharmacokinetics of this compound?

Preclinical models include rodent hepatocytes for in vitro glucuronidation assays and in vivo murine models to study biliary excretion. Human-derived hepatic cell lines (e.g., HepG2) or primary hepatocytes can assess interspecies metabolic differences. Retrospective human urine analyses are also viable for excretion studies .

Q. What is the significance of studying this compound in understanding antihistamine metabolism?

As a major metabolite of cyproheptadine, its glucuronide influences drug clearance, toxicity, and potential drug-drug interactions. Research should focus on UGT polymorphisms affecting metabolic variability and implications for pediatric dosing, given cyproheptadine’s off-label use in children .

Q. How do structural characteristics of cyproheptadine influence its glucuronidation efficiency compared to other tertiary amines?

The planar aromatic structure and quaternary ammonium intermediate of cyproheptadine reduce UGT accessibility, making glucuronidation less efficient than for aliphatic amines. Computational docking studies or mutagenesis of UGT active sites can elucidate structural determinants of substrate specificity .

Advanced Research Questions

Q. How can Bayesian statistical models improve the accuracy of gluconeogenesis flux measurements using this compound 2H-enrichment data?

Bayesian Markov Chain Monte Carlo (MCMC) simulations analyze posterior probability distributions of 2H-enrichment ratios (e.g., H5/H2 in glucuronide) to reduce operator bias. This method accounts for metabolic zonation effects and lag times in urinary excretion, improving precision in flux estimates compared to traditional ANOVA .

Q. What methodological challenges arise in quantifying this compound in urine versus plasma, and how can they be mitigated?

Urinary glucuronide is stable at –20°C for months, whereas plasma requires –80°C storage to prevent glucose degradation. Derivatization steps for acetaminophen glucuronide analogs add complexity; opt for menthol glucuronide for simpler purification. Use isotopically labeled internal standards in LC-MS to correct for matrix effects .

Q. How can researchers address discrepancies in reported metabolic pathways of this compound across different in vitro and in vivo models?

Discrepancies often stem from species-specific UGT expression or in vitro model limitations (e.g., lack of cofactors). Validate findings using humanized UGT mouse models or 3D hepatocyte spheroids with physiological enzyme activity. Cross-reference pharmacokinetic data from clinical trials to reconcile in vitro/in vivo differences .

Q. What are the implications of hepatic zonation on the interpretation of this compound enrichment patterns in metabolic studies?

Pericentral hepatocytes dominate glucuronide synthesis, while periportal regions regulate glucose secretion. Zonation may cause divergent enrichment patterns between plasma glucose and urinary glucuronide. Use spatial metabolomics or zonation-specific gene knockout models to isolate compartmental contributions .

Q. What strategies can be implemented to validate the stability of this compound in long-term storage conditions for clinical research?

Conduct accelerated stability studies under varying temperatures (–20°C to 25°C) and pH conditions. Monitor degradation via LC-MS peak integrity and compare recovery rates against fresh samples. For cohort studies, implement batch-wise quality control with spiked calibration curves .

Q. Methodological Notes

- Reproducibility : Document UGT isoform-specific activity and storage conditions in metadata to ensure cross-study comparability .

- Ethical Compliance : For human studies, align protocols with Institutional Review Board (IRB) guidelines, detailing biospecimen collection and data anonymization .

- Data Contradictions : Use systematic reviews (e.g., PRISMA frameworks) to synthesize conflicting evidence, highlighting methodological variability as a key confounding factor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.